N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)14-3-2-4-16(11-14)21-19(23)15-5-6-18(20-12-15)25-17-7-9-24-10-8-17/h2-6,11-12,17H,7-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVCNFHZSBHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride.
Oxan-4-yloxy Group Introduction: The oxan-4-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable oxan-4-yloxy halide reacts with the acetylphenyl intermediate.
Pyridine-3-carboxamide Formation: The final step involves coupling the acetylphenyl-oxan-4-yloxy intermediate with a pyridine-3-carboxylic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations
Structural Diversity: The oxan-4-yloxy group in the target compound may enhance solubility compared to lipophilic substituents like trifluoroethyl or cyanopyrrolopyridazine (e.g., GS-5718) .
Biological Target Implications :
- Pyrrolo- and furo-pyridine carboxamides (e.g., ) are often associated with kinase or enzyme inhibition. The target compound’s acetylphenyl group may confer selectivity for specific ATP-binding pockets.
- The oxane ring’s conformational flexibility could mimic natural substrates, as seen in tetrahydropyran-containing kinase inhibitors .
Synthetic and Analytical Considerations: LC/MS methods for related compounds (e.g., Waters Acquity UPLC BEH C18 column, ammonium acetate buffer) suggest standardized protocols for purity analysis .
Biological Activity
N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features a pyridine ring substituted with an oxan-4-yloxy group and an acetylphenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃ |
| Molecular Weight | 273.31 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies report that it possesses antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism appears to involve the activation of caspase pathways leading to apoptosis.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting effective anti-inflammatory properties.
- Antimicrobial Testing : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Table 2: Summary of Biological Activities
| Activity | Test System | Result |
|---|---|---|
| Anticancer | MCF-7 Cells | IC₅₀ = 30 µM |
| Anti-inflammatory | Murine Model | Significant edema reduction |
| Antimicrobial | S. aureus & E. coli | MIC = 32 µg/mL (S. aureus) |
Q & A
Q. What synthetic routes are recommended for the preparation of N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized for high yield?
A multi-step synthesis is typically employed, starting with condensation of key intermediates such as substituted pyridine and acetylphenyl precursors. Catalysts like palladium or copper are critical for cross-coupling reactions, while solvents such as dimethylformamide (DMF) or toluene are commonly used for cyclization steps. Reaction temperature and time should be systematically varied to maximize yield, with purity monitored via HPLC (>98%) .
Q. How should researchers characterize the structural integrity and purity of this compound?
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and connectivity.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogous compounds in used this method).
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity, particularly for biological assays .
Q. What preliminary biological screening approaches are suggested to assess its therapeutic potential?
Begin with in vitro assays targeting:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines.
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity. Positive controls and dose-response curves are essential to establish baseline efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify functional groups (e.g., oxan-4-yloxy substituent, acetylphenyl moiety) and compare analogs. Key parameters:
- Substituent Effects : Replace the oxane ring with other heterocycles (e.g., tetrahydropyran, piperidine) to assess solubility and target binding.
- Bioisosteric Replacements : Substitute the acetyl group with trifluoroacetyl or sulfonamide to enhance metabolic stability. Use computational docking to prioritize analogs .
Q. What strategies address discrepancies in reported biological activity across studies?
Conflicting data may arise from:
- Assay Variability : Standardize protocols (e.g., cell line origin, incubation time).
- Compound Purity : Re-synthesize batches and verify via HPLC/MS.
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic vs. cellular assays). Document batch-specific impurities (e.g., residual solvents) that may interfere .
Q. Which computational methods predict target interactions and binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model ligand-receptor interactions (e.g., kinase domains).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding free energy. Cross-validate predictions with experimental IC values .
Q. How should in vivo pharmacokinetic and toxicity studies be designed?
- Pharmacokinetics : Administer to rodent models (IV/PO) and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Toxicity : Acute toxicity studies (OECD 423) with histopathology and serum biomarkers (ALT, creatinine).
- Metabolite Identification : Use hepatic microsomes or in vivo samples to detect phase I/II metabolites .
Q. What challenges arise in scaling up synthesis, and how can batch consistency be ensured?
- Process Optimization : Transition from batch to flow chemistry for exothermic steps.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
- Impurity Profiling : Use LC-HRMS to identify and quantify byproducts. Reproducibility requires strict control of catalyst loading and reaction stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
